CID 131863264
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 131863264” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 131863264 involves specific reaction conditions and reagents. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Analytical Techniques: Various analytical techniques are employed to evidence host inclusion, ensuring the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
CID 131863264 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate these reactions, including transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
CID 131863264 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various industrial products, enhancing their properties and performance
Wirkmechanismus
The mechanism of action of CID 131863264 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 131863264 include those with comparable chemical structures and properties. Examples of similar compounds are:
Cyclodextrins: These compounds share similar inclusion complex formation properties.
Other Inclusion Complexes: Compounds that form inclusion complexes with cyclodextrins or other host molecules
Uniqueness
This compound is unique due to its specific chemical structure and the ability to form stable inclusion complexes. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
905843-95-0 |
---|---|
Molekularformel |
C96H14O2 |
Molekulargewicht |
1199.1 g/mol |
InChI |
InChI=1S/C96H14O2/c1-98-11(97)8-5-9-94(10-6-3-2-4-7-10)95-90-82-74-62-50-41-32-26-19-17-12-13-16-14-15(12)22-30-24(17)35-37(26)44(50)58-46(35)52-42(30)54-48-33(22)28-21(14)29-34-23(16)31-25-18(13)20(19)27(32)38-36(25)47-53-43(31)55-49(34)61-57-40(29)39(28)56-60(48)72-78-66(54)64(52)76(70(58)74)84(90)86(78)92-88-80(72)68(56)69(57)81-73(61)79-67(55)65(53)77-71-59(47)45(38)51(41)63(62)75(71)83(82)91(95)85(77)87(79)93(89(81)88)96(92,94)95/h2-4,6-7H,5,8-9H2,1H3 |
InChI-Schlüssel |
ZZHVENAQCHKYPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%15C%16=C%12C%12=C%17C%16=C%16C%18=C%15C%15=C%19C%20=C%18C%18=C%21C%16=C%16C%17=C%17C%22=C%23C%24=C%25C%17=C%16C%16=C%17C%25=C%25C%24=C%24C%26=C%23C(=C1C%26=C8C5=C%24C2=C%25C1=C%17C(=C%21%16)C2=C%18C%20=C5C8=C%19C%16=C%17C%18=C(C9=C%10C%13=C%18C%14=C%15%16)C7=C%17C8=C6C4=C5C2=C31)C%11=C%12%22)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.